molecular formula C10H11N3O2 B2544886 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione CAS No. 87365-18-2

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B2544886
CAS No.: 87365-18-2
M. Wt: 205.217
InChI Key: BCJVDUHUXPYXOX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione is a chemical compound with a unique structure that includes both an aminoethyl group and a dihydrophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an aminoethyl group and a suitable dihydrophthalazine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nature of the substituent .

Scientific Research Applications

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the dihydrophthalazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-2,3-dihydrophthalazine-1,4-dione is unique due to its specific combination of an aminoethyl group and a dihydrophthalazine core. This structural feature allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

IUPAC Name

3-(2-aminoethyl)-2H-phthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-5-6-13-10(15)8-4-2-1-3-7(8)9(14)12-13/h1-4H,5-6,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVDUHUXPYXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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